Magnesium, bromo(4-methylpentyl)-
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Overview
Description
Magnesium, bromo(4-methylpentyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-methylpentyl group. This structure makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo(4-methylpentyl)- is typically prepared through the reaction of magnesium turnings with 4-methylpentyl bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
Mg+C6H13Br→C6H13MgBr
Industrial Production Methods
In industrial settings, the preparation of Magnesium, bromo(4-methylpentyl)- follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The purity of the reagents and the control of reaction conditions are crucial to ensure high yields and the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(4-methylpentyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether and tetrahydrofuran are frequently used.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Result from reactions like the Suzuki-Miyaura coupling.
Scientific Research Applications
Magnesium, bromo(4-methylpentyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The bromine atom serves as a leaving group, making the compound highly reactive.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- Isopropylmagnesium bromide
Uniqueness
Magnesium, bromo(4-methylpentyl)- is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions
Properties
IUPAC Name |
magnesium;2-methylpentane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDFGMAKNIPSQZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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